molecular formula C8H9BrClNO2 B1473365 Methyl 5-amino-2-bromobenzoate hydrochloride CAS No. 1803581-93-2

Methyl 5-amino-2-bromobenzoate hydrochloride

Cat. No. B1473365
CAS RN: 1803581-93-2
M. Wt: 266.52 g/mol
InChI Key: XOLXPFZLNOUDGV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromobenzoate, also known as Methyl 5-amino-2-bromobenzoate hydrochloride, acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections. It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by N-H…O bonds and consists of zigzag chains running along the b-axis direction . The InChI code for the compound is 1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 266.52 . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

Methyl 5-amino-2-bromobenzoate hydrochloride serves as a key intermediate in the synthesis of compounds with potential anti-cancer properties. For example, it has been used in the preparation of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an important intermediate for synthesizing some anti-cancer drugs that inhibit thymidylate synthase. This pathway involves multiple steps, including reactions with p-toluidine, chloral hydrate, and hydroxylamine hydrochloride, followed by concentrated sulfuric acid treatment and alkaline H2O2 oxidation to yield the desired intermediate with a detailed structural analysis provided through IR, 1HNMR, MS, and elemental analysis (Cao Sheng-li, 2004).

Molecular Properties and NLO Applications

Research on Methyl 2-amino 5-bromobenzoate (a compound closely related to this compound) has focused on its molecular structure, vibrational wavenumbers, and electronic properties using density functional theory (DFT) and time-dependent DFT (TD-DFT) approaches. Studies have shown that the molecule has significant first-order hyperpolarizability, indicating potential for non-linear optical applications, which are valuable in telecommunications and information processing. The research also delves into the molecule's electronic transitions, stability, and NLO activity, contributing to the understanding of its suitability for photodynamic therapy in cancer treatment (A. Saxena, Megha Agrawal, A. Gupta, 2015).

Novel Compounds Development

The synthesis and characterization of novel compounds derived from this compound contribute to various potential applications, including the development of new fungicides and the study of their effects against specific fungi. For instance, novel polyfunctional arenesulfonamides, prepared from 3-amino-5-bromobenzoic acid, have shown significant activity against Malassezia furfur, suggesting potential for treating skin diseases such as seborrheic dermatitis. This highlights the versatility of this compound derivatives in synthesizing compounds with specific biological activities (Lena Trifonov, Katerina Chumin, R. Gvirtz, Michal Afri, E. Korshin, G. Cohen, A. Gruzman, 2020).

Safety and Hazards

Methyl 5-amino-2-bromobenzoate hydrochloride is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-amino-2-bromobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXPFZLNOUDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803581-93-2
Record name methyl 5-amino-2-bromobenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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